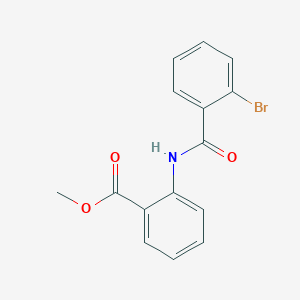

Methyl 2-(2-bromobenzamido)benzoate

Description

Methyl 2-(2-bromobenzamido)benzoate is a benzoate ester derivative featuring a 2-bromobenzamido substituent at the 2-position of the benzene ring. Its structure combines a brominated aromatic system with an amide linkage and an ester group, rendering it a compound of interest in medicinal chemistry and materials science. Characterization would likely involve techniques such as $ ^1H $ NMR, HRMS, and X-ray crystallography, as seen in related studies .

Such structural features are critical in drug design, where halogen substituents often enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

methyl 2-[(2-bromobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOMRPXJMWUKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromobenzamido)benzoate typically involves the reaction of 2-bromobenzoic acid with methyl anthranilate. The process includes the following steps:

Esterification: Methyl anthranilate is reacted with 2-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the ester.

Amidation: The ester is then subjected to amidation using an amine, such as ammonia or a primary amine, under suitable conditions to yield this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Amide Bond Formation

Amide synthesis typically involves coupling carboxylic acids with amines using reagents like DCC or HOBt. For methyl 2-(2-bromobenzamido)benzoate, the benzamido group could be formed by:

-

Condensation of methyl benzoate with 2-bromobenzamide : This would require activation of the amide nitrogen (e.g., via HATU or EDCl coupling reagents) to facilitate nucleophilic attack by the benzoate ester’s carbonyl oxygen .

-

Reduction of nitriles : Sodium azidoborohydride (NaAB) can reduce esters to amides, but this method is more relevant for primary/secondary amides .

Bromination

Bromine introduction may occur via electrophilic substitution. For example:

Hydrolysis of the Ester Group

The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

This reaction is analogous to ester hydrolysis in methyl benzoate derivatives .

Bromine Substitution

The bromine atom may act as a leaving group in nucleophilic aromatic substitution (NAS) if activated by electron-withdrawing groups. For example:

-

Para-substitution : If the bromine is adjacent to a sulfonamide or ester group (electron-withdrawing), substitution could occur with nucleophiles like thiols or amines .

-

By-product formation : NAS reactions may yield disubstituted products if multiple reactive sites are present .

Regioselectivity in Substitution

In analogs like methyl 2-halo-4-substituted-5-sulfamoyl-benzoates, regioselectivity in NAS depends on solvent and substituents. For instance:

-

Polar aprotic solvents (e.g., DMSO) favor ortho-substitution, while polar protic solvents (e.g., MeOH) favor para-substitution .

-

Ester groups may direct substitution to specific positions, influencing bromine reactivity .

Oxidation Sensitivity

Bromine in aromatic rings is generally stable but may undergo oxidation under harsh conditions. For example, sulfanyl groups in related compounds (e.g., benzenesulfonamides) oxidize to sulfonyl derivatives .

Analytical and Characterization Data

While specific data for this compound are unavailable, analogous compounds are analyzed via:

Scientific Research Applications

Synthesis of Methyl 2-(2-bromobenzamido)benzoate

The synthesis of this compound typically involves the reaction of methyl benzoate with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The general reaction scheme can be summarized as follows:

This method results in a high yield of the desired product, which can be further purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds derived from this structure could inhibit cell growth in breast cancer and leukemia cell lines with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| K562 (Leukemia) | 12.8 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study indicated that this compound displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

Material Science Applications

In material science, this compound has been utilized as a building block for synthesizing polymers and other advanced materials. Its bromine substituent allows for further functionalization, making it a valuable precursor in creating novel polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A detailed investigation into the anticancer effects of this compound was conducted on human breast cancer cells. The study utilized various assays to assess cell viability and apoptosis induction. Results indicated that treatment with this compound led to significant apoptosis, suggesting its potential as a lead compound for drug development against breast cancer .

Case Study 2: Antimicrobial Efficacy

A research group explored the antimicrobial efficacy of this compound against clinical isolates of bacteria. The findings revealed that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, highlighting its potential use in overcoming antibiotic resistance .

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromobenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies on its mechanism of action are essential to understand its full potential .

Comparison with Similar Compounds

Table 1: Comparison of Halogen-Substituted Analogous Compounds

- Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability may lead to distinct crystal packing and higher melting points compared to chlorine analogs. In C2 and C3, bromine contributes to stronger van der Waals interactions, reflected in their crystallization as yellow/white solids .

- Spectral Shifts: The electron-withdrawing nature of halogens deshields adjacent protons, causing downfield shifts in $ ^1H $ NMR. For instance, quinoline protons in C2 (Br) appear at δ 8.2–8.4, slightly downfield compared to C3 (Cl, δ 8.1–8.3) .

Functional Group Variations

Amide vs. Sulfonyl Urea Linkages

Compounds like bensulfuron methyl ester () replace the benzamido group with a sulfonyl urea moiety. This substitution drastically alters bioactivity: sulfonyl ureas are herbicides targeting acetolactate synthase, whereas benzamides may exhibit protease inhibition or antimicrobial effects .

Ester Group Modifications

Alkyl benzoates in (e.g., methyl, ethyl, butyl) demonstrate how ester chain length affects volatility and lipid solubility. Methyl esters, being smaller, typically have higher melting points and lower lipophilicity compared to bulkier analogs .

Analytical and Computational Tools

Structural elucidation of this compound would leverage:

Biological Activity

Methyl 2-(2-bromobenzamido)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

This compound, with the chemical formula , features a bromobenzamide moiety that is known to interact with various biological targets. The presence of the bromine atom may enhance its activity by participating in halogen bonding, which can influence molecular recognition processes.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibitors of HDACs can lead to the reactivation of silenced genes involved in tumor suppression and other critical cellular processes .

- Bromodomain Interaction : Compounds with similar structures have been investigated for their ability to inhibit bromodomain proteins, which play a role in recognizing acetylated lysines on histones and non-histone proteins. This interaction can disrupt the transcriptional regulation necessary for cancer cell proliferation .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's efficacy varies across different cancer types, with notable activity against breast and colon cancer cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research indicates that it has significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis, similar to β-lactam antibiotics, although further studies are required to elucidate the specific pathways involved .

Research Findings and Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Inhibition Studies : Enzymatic assays reveal that this compound inhibits HDAC-1 and HDAC-2 with varying potency. For instance, at a concentration of 10 µM, it demonstrated an inhibition range from 20% to 70% against these targets .

- Cell Viability Assays : In a study involving breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM .

- Antimicrobial Efficacy : In antimicrobial testing against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively, indicating substantial antibacterial potential .

Table 1: Biological Activity Summary

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-(2-bromobenzamido)benzoate?

- Methodological Answer : The compound can be synthesized via amide coupling between 2-bromobenzoic acid derivatives and methyl 2-aminobenzoate. Key steps include:

Activation of 2-bromobenzoic acid : Use coupling agents like EDC/HOBt or DCC to generate an active ester intermediate.

Amide bond formation : React the activated acid with methyl 2-aminobenzoate under inert conditions (e.g., N₂ atmosphere) in anhydrous solvents (e.g., DMF or THF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.

- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase).

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H NMR (DMSO-d₆) should show characteristic signals:

- δ 10.5 ppm (amide NH), δ 8.0–7.3 ppm (aromatic protons), δ 3.8 ppm (methyl ester) .

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Refine using SHELXL (SHELX suite) with Olex2 or WinGX interfaces. Mercury software can visualize packing motifs and hydrogen-bonding networks .

Q. What biological activity screening strategies are applicable to this compound?

- Methodological Answer :

- Receptor binding assays : Screen for dopamine D₂ and serotonin 5-HT₃ receptor antagonism using radioligand displacement assays (e.g., H-spiperone for D₂, H-LY278584 for 5-HT₃). IC₅₀ values <1 μM suggest high affinity .

- Antimicrobial testing : Use microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use a factorial design to test variables:

- Solvent polarity (DMF vs. THF), temperature (25°C vs. 40°C), and stoichiometry (1:1 vs. 1.2:1 acid/amine).

- Kinetic monitoring : In-situ IR spectroscopy to track carbonyl (C=O) stretching (1680–1720 cm⁻¹) for reaction completion .

- Contradiction resolution : If yields plateau, consider microwave-assisted synthesis (100 W, 80°C, 30 min) to enhance coupling efficiency .

Q. How can crystallographic data inconsistencies (e.g., disordered bromine atoms) be resolved?

- Methodological Answer :

- Refinement strategies :

SHELXL restraints : Apply DFIX and ISOR constraints to model bromine thermal motion anisotropy.

Twinned data handling : Use TwinRotMat in SHELXL to refine against twinned datasets (e.g., Hooft y parameters >0.4) .

- Validation : Check R-factor convergence (<5% discrepancy) and ADDSYM alerts in PLATON to avoid over-interpretation .

Q. What advanced spectroscopic methods can elucidate electronic effects of the bromobenzamido substituent?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level (Gaussian 09) to correlate NMR chemical shifts with electron density (NBO analysis) .

- UV-Vis spectroscopy : Compare in ethanol (250–270 nm) with TD-DFT predictions to assess conjugation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.